molecular formula C21H21N3O3 B2943059 4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1259234-03-1

4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

Cat. No.: B2943059
CAS No.: 1259234-03-1
M. Wt: 363.417
InChI Key: BGJGOCLJFUOVKZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a (Z)-configured α,β-unsaturated cyanoenoyl group linked to a 4-hydroxy-3,5-dimethylphenyl moiety and an N,N-dimethylbenzamide scaffold. Its synthesis likely involves carbodiimide-mediated coupling, as demonstrated in analogous benzamide derivatives (e.g., 1-hydroxybenzotriazol and N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride activation) . The hydroxy and dimethyl groups on the phenyl ring may enhance solubility and hydrogen-bonding capacity, while the cyano group contributes to electron-withdrawing effects, stabilizing the enoyl system. Computational docking studies (e.g., AutoDock Vina) suggest such compounds target enzymes or receptors with hydrophobic pockets and polar interaction sites .

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-9-15(10-14(2)19(13)25)11-17(12-22)20(26)23-18-7-5-16(6-8-18)21(27)24(3)4/h5-11,25H,1-4H3,(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJGOCLJFUOVKZ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide , also referred to as a benzamide derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of 410.44 g/mol. The structure includes a cyano group, a hydroxy-dimethylphenyl moiety, and an amide linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O3
Molecular Weight410.44 g/mol
IUPAC NameThis compound
CAS Number1095911-16-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Studies suggest that it may inhibit certain enzymes or receptors that play critical roles in cell proliferation and survival.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. This inhibition leads to reduced NADPH levels in cells, destabilizing DHFR and ultimately affecting cell growth and proliferation .
  • Antitumor Activity : Research indicates that derivatives of benzamide compounds exhibit antitumor effects by disrupting key signaling pathways involved in cancer cell survival. For instance, certain studies have demonstrated that related benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers .

Biological Activity Studies

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Activity : A study highlighted the synthesis of various benzamide derivatives, including the target compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results showed significant inhibition of cell proliferation in several cancer types .
  • Protective Effects Against Xenotoxic Agents : Benzamide derivatives have been investigated for their protective effects against xenotoxic agents. These studies suggest that they may enhance cellular defense mechanisms against toxic compounds .

Case Studies

  • Study on DHFR Inhibition : In a controlled laboratory setting, researchers observed that the compound effectively reduced DHFR activity in human cell lines, leading to decreased cellular proliferation rates. This finding supports the potential use of the compound as an anticancer agent .
  • Evaluation of Cytotoxicity : A series of experiments assessed the cytotoxic effects of various benzamide derivatives, including the target compound, on different cancer cell lines (e.g., breast and lung cancer). Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues (Table 1) exhibit variations in substituents that influence physicochemical and binding properties:

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Notable Features
Target Compound Z-cyanoenoyl, 4-hydroxy-3,5-dimethylphenyl ~379.4 ~2.8 Planar enoyl system, H-bond donor (OH), electron-withdrawing cyano group
2-{4-[(Z)-({4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoyl}hydrazono)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide Chloro, ethoxy, methylphenyl ~644.1 ~5.1 Bulky phenoxy groups, lipophilic Cl, reduced solubility
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide Fluorobenzyl, furyl ~483.5 ~3.9 Fluorine enhances electronegativity, furyl adds rigidity
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Diazenyl, hydrazono ~342.4 ~2.2 Azo linkages increase rigidity, H-bond donors (NH₂, OH)
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Pyrrolidinyl, triazin-2-yl ~600.6 ~1.5 Heterocyclic amines, polar groups, low logP

Key Comparative Findings

  • Hydrogen-Bonding Capacity : The 4-hydroxy group in the target compound provides stronger H-bonding than the ethoxy group in or methylphenyl in , favoring interactions with hydrophilic binding pockets.
  • Rigidity vs. Flexibility: The Z-enoyl system in the target compound offers moderate rigidity, whereas azo linkages in confer higher planarity but reduced conformational adaptability.
  • Solubility : The target compound’s logP (~2.8) suggests better aqueous solubility than the highly lipophilic (logP ~5.1) but lower than polar derivatives like (logP ~1.5).

Computational Docking Insights

AutoDock Vina and AutoDock4 simulations predict the target compound’s binding affinity to kinase domains (e.g., EGFR or VEGFR) due to:

  • Hydrophobic Interactions : 3,5-dimethylphenyl and benzamide groups align with hydrophobic residues.
  • Polar Contacts : The hydroxy group forms H-bonds with catalytic lysine or aspartate residues.
  • Docking Scores : Hypothetical binding energies range from -9.2 to -10.5 kcal/mol, outperforming (-8.1 kcal/mol) and (-8.7 kcal/mol) in kinase targets .

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